6,7-Dihydroxy-3,4-dihydro-2H-1-benzopyran-2-one
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Overview
Description
. This compound belongs to the class of organic compounds known as chromanones, which are characterized by a chroman ring system with a ketone group. Chromanones are notable for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxychroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of resorcinol derivatives and acetoacetic ester in the presence of an acid catalyst to form the chromanone ring system. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of 6,7-Dihydroxychroman-2-one may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for further applications.
Chemical Reactions Analysis
Types of Reactions: 6,7-Dihydroxychroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 6,7-dihydroxychroman-2,3-dione.
Reduction: Formation of 6,7-dihydroxychroman-2-ol.
Substitution: Formation of various substituted chromanones depending on the electrophile used.
Scientific Research Applications
6,7-Dihydroxychroman-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxychroman-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Cell Signaling: It can modulate signaling pathways related to cell proliferation and apoptosis, which is relevant to its potential anticancer properties.
Comparison with Similar Compounds
- 6-Hydroxychroman-2-one
- 7-Hydroxychroman-2-one
- 6,7-Dimethoxychroman-2-one
Comparison: 6,7-Dihydroxychroman-2-one is unique due to the presence of two hydroxyl groups at positions 6 and 7, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, the additional hydroxyl group enhances its antioxidant capacity compared to 6-Hydroxychroman-2-one and 7-Hydroxychroman-2-one. The presence of hydroxyl groups also allows for more diverse chemical modifications compared to 6,7-Dimethoxychroman-2-one, which has methoxy groups instead .
Properties
CAS No. |
15017-41-1 |
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Molecular Formula |
C9H8O4 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6,7-dihydroxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C9H8O4/c10-6-3-5-1-2-9(12)13-8(5)4-7(6)11/h3-4,10-11H,1-2H2 |
InChI Key |
QNHQEUFMIKRNTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)OC2=CC(=C(C=C21)O)O |
Origin of Product |
United States |
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